4-Chloro-2-nitrobenzaldehyde
CAS No.: 5551-11-1
Cat. No.: VC20749683
Molecular Formula: C7H4ClNO3
Molecular Weight: 185.56 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5551-11-1 |
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Molecular Formula | C7H4ClNO3 |
Molecular Weight | 185.56 g/mol |
IUPAC Name | 4-chloro-2-nitrobenzaldehyde |
Standard InChI | InChI=1S/C7H4ClNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H |
Standard InChI Key | MZPNQUMLOFWSEK-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)[N+](=O)[O-])C=O |
Canonical SMILES | C1=CC(=C(C=C1Cl)[N+](=O)[O-])C=O |
Structural Characteristics and Identification
Chemical Identity and Classification
4-Chloro-2-nitrobenzaldehyde is an aromatic aldehyde with chloro and nitro substituents on a benzene ring. The compound is formally identified by the following parameters:
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Chemical Abstract Service (CAS) Number: 5551-11-1
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Molecular Formula: C₇H₄ClNO₃
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Molecular Weight: 185.56 g/mol
The compound is also known by several synonyms in chemical databases and catalogs, including:
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2-Nitro-4-chlorobenzaldehyde
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Benzaldehyde, 4-chloro-2-nitro-
Structural Features
The molecular structure of 4-Chloro-2-nitrobenzaldehyde features a benzene ring with three functional groups:
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An aldehyde group (-CHO)
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A chlorine atom at the para (4) position relative to the aldehyde
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A nitro group (-NO₂) at the ortho (2) position relative to the aldehyde
This substitution pattern creates a molecule with distinctive reactivity patterns and physical properties influenced by both electronic and steric effects of these substituents.
Physical and Chemical Properties
Physical State and Appearance
4-Chloro-2-nitrobenzaldehyde exists as a yellow solid at room temperature, which is consistent with many aromatic compounds containing nitro groups that often impart yellow coloration to compounds .
Thermodynamic Properties
The compound displays the following key thermophysical characteristics:
Property | Value | Method |
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Melting Point | 68 °C | Experimental |
Boiling Point | 305.2 ± 27.0 °C | Predicted |
Density | 1.485 ± 0.06 g/cm³ | Predicted |
These properties reflect the compound's intermolecular forces and structural arrangement in solid state .
Solubility Profile
The solubility data indicates that 4-Chloro-2-nitrobenzaldehyde dissolves well in chloroform, which is expected given its moderately polar nature. Like many aromatic aldehydes with similar substituents, it likely has limited solubility in water but good solubility in a range of organic solvents including alcohols, ethers, and chlorinated solvents .
Stability and Reactivity
The storage requirements provide insight into the compound's stability characteristics. It should be:
These requirements suggest photosensitivity (likely due to the aldehyde group) and potential reactivity with moisture or air oxidation, which is common for aromatic aldehydes.
Manufacturer | Product Number | Package Size | Price (USD) | Updated Date |
---|---|---|---|---|
Sigma-Aldrich | C4753 | 250 mg | $65.70 | 2023-06-20 |
Sigma-Aldrich | C4753 | 5 g | $519.00 | 2023-06-20 |
TCI Chemical | C0964 | 5 g | $249.00 | 2024-03-01 |
TCI Chemical | C0964 | 25 g | $867.00 | 2024-03-01 |
TRC | C373870 | 10 g | $85.00 | 2021-12-16 |
This pricing structure reflects the compound's specialized nature and relatively limited production volume compared to bulk chemicals .
Applications in Organic Synthesis
Reactive Sites and Synthetic Utility
The combination of aldehyde, nitro, and chloro functionalities makes 4-Chloro-2-nitrobenzaldehyde a versatile building block in organic synthesis. The compound contains multiple reactive sites:
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The aldehyde group can participate in condensation reactions (aldol, Claisen), reductions, oxidations, and nucleophilic additions
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The nitro group can be reduced to an amine or participate in nucleophilic aromatic substitution
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The chloro substituent provides a site for metal-catalyzed coupling reactions
While specific applications aren't detailed in the search results, structurally related compounds such as 4-nitrobenzaldehyde have been used in the synthesis of Schiff base compounds, suggesting similar applications for 4-Chloro-2-nitrobenzaldehyde .
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